(E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
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Description
(E)-5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is part of a broader class of molecules being investigated for their potential antimicrobial properties. Research into similar molecules, such as triazole and oxazole derivatives, has shown that these compounds can be synthesized through various chemical reactions and evaluated for their antimicrobial effectiveness against a range of microorganisms. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, demonstrating the potential for these molecules to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and found that most compounds exhibited moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).
Pharmacological Evaluation
Beyond antimicrobial activity, compounds with similar structural features are evaluated for various pharmacological activities, including antifungal, antibacterial, and anticonvulsant properties. Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which were screened for their antibacterial and antifungal activity, demonstrating significant biological activity against tested microorganisms (Suresh et al., 2016).
Novel Urea and Thiourea Derivatives
Research also extends to the synthesis and evaluation of urea and thiourea derivatives doped with various compounds, exploring their antiviral and antimicrobial activities. For example, Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds showed promising antiviral activities, alongside potent antimicrobial activity (Reddy et al., 2013).
Properties
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-16-4-2-5-17(14-16)21(27)25-9-11-26(12-10-25)22-19(15-23)24-20(28-22)8-7-18-6-3-13-29-18/h2-8,13-14H,9-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMRLYXTGSVMAV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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